3-(methoxymethyl)-5-methyl-1H-pyrazole
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Overview
Description
3-(Methoxymethyl)-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a methoxymethyl group at the third position and a methyl group at the fifth position of the pyrazole ring. The presence of these substituents can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
For instance, methoxymethyl groups have been found in compounds targeting the CLDN18.2 protein , and in the production of steroid hormones like pregnenolone and progesterone .
Mode of Action
For example, in the case of the compound Zolbetuximab, the methoxymethyl group may play a role in the compound’s interaction with the CLDN18.2 protein .
Biochemical Pathways
Methoxymethyl groups have been implicated in the biosynthesis of steroid hormones . In this process, the methoxymethyl group may be involved in the transformation of cholesterol and phytosterol into progesterone .
Pharmacokinetics
For instance, the pharmacokinetics of certain cephalosporin prodrugs with methoxymethyl groups have been studied, showing that these compounds can be well-absorbed and metabolized .
Result of Action
For instance, in the production of steroid hormones, the methoxymethyl group may play a role in the transformation of cholesterol and phytosterol into progesterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 3-(formylmethyl)-5-methyl-1H-pyrazole or 3-(carboxymethyl)-5-methyl-1H-pyrazole.
Reduction: Formation of 3-(methoxymethyl)-5-methyl-1,2-dihydropyrazole.
Substitution: Formation of 3-(substituted-methyl)-5-methyl-1H-pyrazole derivatives.
Scientific Research Applications
3-(Methoxymethyl)-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
5-Methyl-1H-pyrazole: Lacks the methoxymethyl group, affecting its chemical and physical properties.
3-(Methoxymethyl)-1H-pyrazole: Similar structure but without the methyl group at the fifth position, leading to different reactivity and applications.
Uniqueness
3-(Methoxymethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the methoxymethyl and methyl groups. This combination of substituents provides a distinct set of chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance.
Properties
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUMXRHDEOSKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-51-2 |
Source
|
Record name | 3-(methoxymethyl)-5-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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